molecular formula C8H13BrN4O3 B10782273 I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol CAS No. 131504-96-6

I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol

Cat. No. B10782273
CAS RN: 131504-96-6
M. Wt: 293.12 g/mol
InChI Key: TYHFGYCQFVYKHS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PD-144872 involves several steps, starting with the appropriate chiral epichlorohydrin. The process utilizes a novel application of 3-trimethylsilyl-2-oxazolidinone as a mild, safe surrogate for highly toxic aziridine. The synthesis of the ®-enantiomer has been successfully scaled up to provide multi-kilo quantities of material for early-stage preclinical evaluation . The compound shows good solid-state stability under accelerated storage conditions, but it is most stable under acidic conditions, with optimal stability and solubility in a lyophilized vial at pH 3 .

Chemical Reactions Analysis

PD-144872 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acidic environments for optimal stability and solubility. The major products formed from these reactions are typically derivatives of the original compound, which retain the radiosensitizing properties .

Scientific Research Applications

PD-144872 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radiosensitizer to enhance the effectiveness of radiation therapy in hypoxic tumor cells. In biology, it has been studied for its potential to selectively target hypoxic cells, which are more resistant to radiation. In medicine, PD-144872 is being evaluated for its potential to improve the outcomes of radiation therapy in cancer patients. Industrial applications include the development of parenteral dosage forms for use in toxicologic and clinical testing .

Mechanism of Action

PD-144872 exerts its effects by acting as a hypoxic cell radiosensitizer. It is activated by metabolic reduction in tumor cells, forming highly effective cytotoxins. The compound targets hypoxic cells, which are typically more resistant to radiation, and enhances the effectiveness of radiation therapy by increasing the sensitivity of these cells to radiation .

Comparison with Similar Compounds

PD-144872 is similar to other nitroimidazole derivatives, such as metronidazole and misonidazole, which have been extensively studied as radiation sensitizers. PD-144872 is unique in its dual-action mechanism, which combines radiosensitizing properties with the ability to selectively target hypoxic cells. Other similar compounds include RSU-1069, which also has a high differential toxicity toward hypoxic cells compared to normal cells .

properties

CAS RN

131504-96-6

Molecular Formula

C8H13BrN4O3

Molecular Weight

293.12 g/mol

IUPAC Name

1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C8H13BrN4O3/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16/h3-4,7,10,14H,1-2,5-6H2

InChI Key

TYHFGYCQFVYKHS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O

Origin of Product

United States

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